molecular formula C7H4BrFN2 B12840788 7-Bromo-4-fluoro-1H-benzimidazole

7-Bromo-4-fluoro-1H-benzimidazole

Cat. No.: B12840788
M. Wt: 215.02 g/mol
InChI Key: RSXAMGRDLDJQRW-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine and fluorine atoms. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with 7-bromo-2-carboxylic acid under acidic conditions to form the desired benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-throughput methods such as continuous flow synthesis. This allows for the efficient and scalable production of compounds like this compound. The use of catalysts and optimized reaction conditions can further enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .

Scientific Research Applications

7-Bromo-4-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

    4-Fluoro-1H-benzimidazole: Lacks the bromine atom, which can affect its reactivity and biological properties.

    7-Bromo-1H-benzimidazole: Lacks the fluorine atom, which can influence its chemical behavior and interactions.

    5,6-Dibromo-1H-benzimidazole: Contains two bromine atoms, which can significantly alter its chemical and biological properties.

Uniqueness: 7-Bromo-4-fluoro-1H-benzimidazole is unique due to the presence of both bromine and fluorine atoms, which can synergistically enhance its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Bromo-4-fluoro-1H-benzimidazole is a compound within the benzimidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including antiviral , anticancer , antimicrobial , and anti-inflammatory properties. The incorporation of halogen substituents, such as bromine and fluorine, enhances their interaction with biological targets, which is crucial for their therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit various kinases, disrupting critical signaling pathways involved in cell proliferation and survival. For instance, it binds to the ATP-binding site of kinases, leading to downstream effects that promote apoptosis in cancer cells .
  • Cellular Effects : Experimental studies indicate that this compound induces apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases, which are essential for programmed cell death .
  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, its derivatives have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its structural features:

  • Metabolism : The compound undergoes hepatic metabolism primarily through phase I and phase II pathways. Its metabolic stability is essential for maintaining therapeutic levels in vivo .
  • Distribution : Studies indicate that the compound is distributed throughout tissues via passive diffusion and active transport mechanisms. Its subcellular localization predominantly occurs in the cytoplasm and nucleus, where it interacts with various biomolecules .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Goreti Ribeiro Morais et al. (2023) Demonstrated significant anticancer activity in MCF cell lines; compound induced apoptosis with an IC50 of 25.72 ± 3.95 μM .
In vitro Antimicrobial Testing Showed effective antibacterial activity against S. typhi (MIC = 50 μg/ml) and antifungal activity against C. albicans (MIC = 250 μg/ml) .
Animal Model Studies In xenograft models, the compound suppressed tumor growth significantly compared to control groups .

Comparative Analysis with Other Benzimidazole Derivatives

The unique presence of bromine and fluorine in this compound distinguishes it from other derivatives:

CompoundKey FeaturesBiological Activity
5-Fluoro-1H-benzimidazole Lacks bromine; similar structural featuresModerate antimicrobial activity
2-Amino-7-bromo-5-fluoro-1H-benzimidazole Contains both bromo and fluoro groupsEnhanced anticancer properties due to improved binding affinity

Properties

IUPAC Name

7-bromo-4-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXAMGRDLDJQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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